

Mass Spectrometry of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Amino-6-methylpyridin-2(1H)-one

Cat. No.: B1292578

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-6-methylpyridin-2(1H)-one is a heterocyclic organic compound with the chemical formula C₆H₈N₂O.^[1] As a substituted pyridinone, it belongs to a class of compounds that are of significant interest in medicinal chemistry due to their diverse biological activities, which can range from antimicrobial and anti-inflammatory to antitumor effects. The structural features of these molecules, such as their capacity for hydrogen bonding, make them valuable scaffolds in drug design. A thorough understanding of the mass spectrometric behavior of **5-Amino-6-methylpyridin-2(1H)-one** is crucial for its identification, characterization, and quantification in complex biological matrices during drug discovery and development processes.

This technical guide provides an in-depth overview of the mass spectrometry of **5-Amino-6-methylpyridin-2(1H)-one**, including a proposed fragmentation pathway, a detailed experimental protocol for its analysis, and relevant quantitative data.

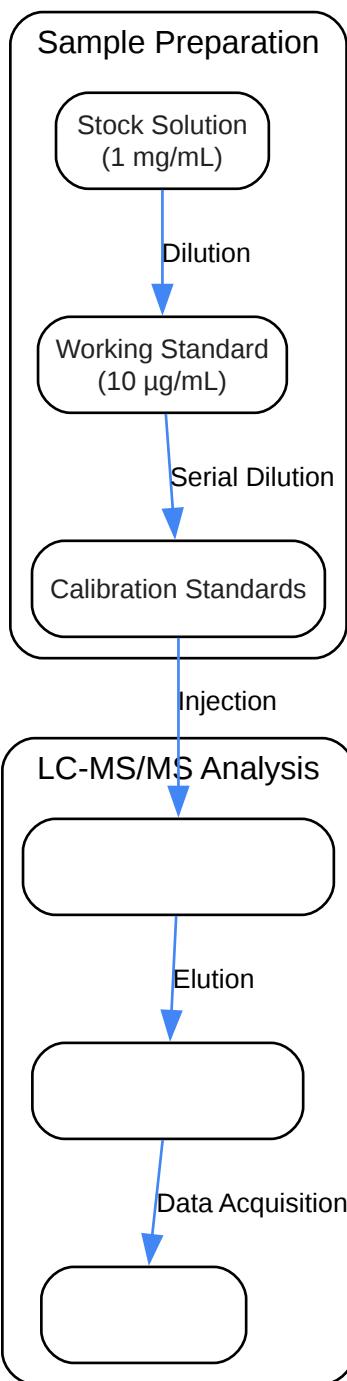
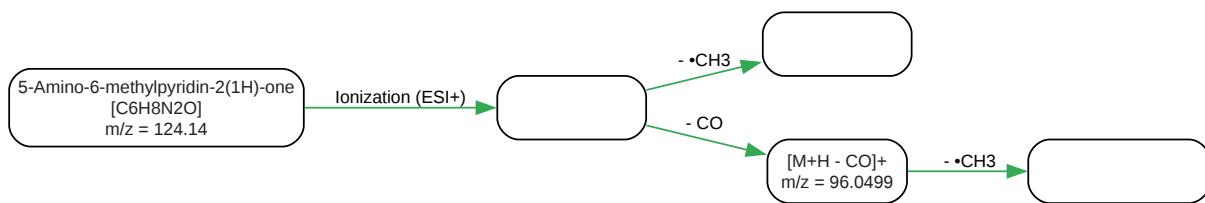
Molecular Properties and Predicted Mass Spectrometry Data

The fundamental physicochemical properties of **5-Amino-6-methylpyridin-2(1H)-one** are essential for its mass spectrometric analysis. The key quantitative data are summarized in the

table below.

Property	Value	Reference
Molecular Formula	C6H8N2O	[1]
Molecular Weight	124.14 g/mol	[1]
Exact Mass	124.0637 Da	[1]
Predicted Key Mass Fragments (m/z)		
124.0637	[M+H] ⁺	-
109.0402	[M+H - CH ₃] ⁺	-
96.0499	[M+H - CO] ⁺	-
81.0366	[M+H - CO - CH ₃] ⁺	-

Note: The predicted key mass fragments are based on common fragmentation patterns of related chemical structures and have not been experimentally verified for this specific compound.



Proposed Fragmentation Pathway

The fragmentation of **5-Amino-6-methylpyridin-2(1H)-one** in a mass spectrometer is expected to proceed through a series of characteristic losses of functional groups. The pyridinone ring provides a stable core, while the amino and methyl groups are likely sites for initial fragmentation.

A proposed fragmentation pathway is as follows:

- Ionization: The molecule is ionized, typically by protonation in electrospray ionization (ESI), to form the molecular ion [M+H]⁺ with an m/z of 124.0637.
- Loss of a Methyl Radical: The initial fragmentation could involve the loss of the methyl group (•CH₃) from the pyridinone ring, resulting in a fragment ion with an m/z of 109.0402.

- Loss of Carbon Monoxide: A common fragmentation pathway for pyridinones and other cyclic ketones is the loss of a neutral carbon monoxide (CO) molecule. This would lead to a fragment ion with an m/z of 96.0499.
- Sequential Fragmentation: Further fragmentation could involve the sequential loss of both the methyl group and carbon monoxide, leading to a fragment ion with an m/z of 81.0366.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Amino-6-methylpyridin-2(1H)-one | C6H8N2O | CID 24729239 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Mass Spectrometry of 5-Amino-6-methylpyridin-2(1H)-one: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1292578#mass-spectrometry-of-5-amino-6-methylpyridin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

